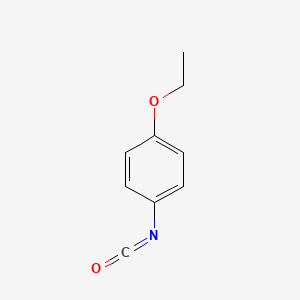

4-Ethoxyphenyl isocyanate

Description

Significance of Aryl Isocyanates in Organic and Polymer Chemistry

Aryl isocyanates are organic compounds that contain the isocyanate functional group (-N=C=O) attached to an aromatic ring. wikipedia.org This functional group makes them highly reactive electrophiles, readily participating in reactions with a wide range of nucleophiles such as alcohols, amines, and water. wikipedia.org This reactivity is the cornerstone of their importance in both organic synthesis and polymer chemistry. novapublishers.comsci-hub.se

In organic synthesis, aryl isocyanates are valuable intermediates for the creation of a diverse array of compounds, including ureas, carbamates, and various heterocyclic structures. novapublishers.comsci-hub.se The reaction with amines to form ureas and with alcohols to form carbamates are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. novapublishers.com

The significance of aryl isocyanates is perhaps most pronounced in polymer chemistry. They are essential monomers for the production of polyurethanes, a major class of polymers with a vast range of applications. wikipedia.orgstraitsresearch.com By reacting di- or polyisocyanates with polyols, materials with tailored properties, from flexible foams to rigid plastics and durable coatings, can be produced. wikipedia.org The global market for isocyanates, driven by the demand for these polyurethane products in sectors like construction, automotive, and furniture, was valued at USD 33.96 billion in 2024 and is projected to grow. straitsresearch.com

Overview of Research Trajectories for Isocyanate Compounds

Current research on isocyanate compounds is following several key trajectories, spurred by both technological advancements and growing environmental concerns. A significant trend is the development of more sustainable and environmentally friendly isocyanates. This includes research into bio-based isocyanates derived from renewable resources, aiming to reduce the reliance on fossil fuels. patsnap.comrsc.org The elimination of hazardous reagents like phosgene (B1210022) in isocyanate synthesis is another critical area of investigation. wikipedia.orgrsc.org

Technological advancements, such as computational chemistry and high-throughput screening, are accelerating the discovery of new isocyanate compounds with enhanced properties. patsnap.com Research is also exploring the integration of isocyanates with other advanced materials, like graphene and carbon nanotubes, to create novel hybrid composites with exceptional characteristics. patsnap.com Furthermore, the applications of isocyanates are expanding into new domains, including the electronics industry for flexible electronics and protective coatings, and the textile industry for water-resistant fabrics. patsnap.com

Scope of Academic Inquiry into 4-Ethoxyphenyl Isocyanate

Academic inquiry into this compound, while not as extensive as for some other isocyanates, is focused on its utility as a building block in organic synthesis and materials science. cymitquimica.com Researchers are investigating its reactivity in various chemical transformations to synthesize novel organic molecules, including potential pharmaceutical candidates and functional polymers. cymitquimica.com Studies have explored its use in the preparation of urethane (B1682113) derivatives and its role in cyclotrimerization reactions. cymitquimica.comgoogle.com The compound serves as a valuable intermediate, and its chemical properties, such as its reactivity profile and spectroscopic data, are of interest to the academic community. cymitquimica.comnist.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₉NO₂ | nist.gov |

| Molecular Weight | 163.17 g/mol | sigmaaldrich.com |

| CAS Number | 32459-62-4 | nist.govsigmaaldrich.com |

| Appearance | Colorless to almost colorless clear liquid | tcichemicals.comthermofisher.com |

| Boiling Point | 230-235 °C | sigmaaldrich.com |

| Density | 1.11 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.536 | sigmaaldrich.com |

| Flash Point | 106 °C (closed cup) | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethoxy-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-12-9-5-3-8(4-6-9)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYVTFRADSNGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067688 | |

| Record name | Benzene, 1-ethoxy-4-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32459-62-4 | |

| Record name | 1-Ethoxy-4-isocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32459-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-4-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032459624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethoxy-4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-ethoxy-4-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-4-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethoxyphenyl Isocyanate

Phosgene-Based Synthetic Routes

The reaction of primary amines with phosgene (B1210022) (COCl₂) has long been the dominant industrial method for producing isocyanates due to its efficiency and high yields. nih.govacs.org This approach can be applied to a wide range of amines, including aromatic variants like 4-ethoxyaniline. vulcanchem.com

Amino-Phosgenation Reactions

The synthesis of 4-ethoxyphenyl isocyanate via this route begins with the primary aromatic amine, 4-ethoxyaniline (also known as p-phenetidine). nih.gov The reaction with phosgene typically proceeds in two main stages. First, the amine reacts with phosgene to form an N-(4-ethoxyphenyl)carbamoyl chloride intermediate. In the second stage, this intermediate undergoes thermal dehydrochlorination (elimination of hydrogen chloride) to yield the final this compound. acs.org

The process can be conducted in either a liquid or gas phase. nih.gov The liquid phase method is suitable for amines with higher boiling points and involves reacting the amine with phosgene in an inert solvent. acs.org Gas phase phosgenation, which involves vaporizing the amine and reacting it with gaseous phosgene at high temperatures (200–600 °C), is also utilized, particularly as processes have been enhanced to accommodate aromatic isocyanates. nih.gov

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and selectivity in the phosgenation of 4-ethoxyaniline requires careful control over several reaction parameters. The choice of solvent, reaction temperature, and the stoichiometry of the reactants are critical. Inert solvents such as toluene, xylene, or chlorobenzene (B131634) are commonly used to facilitate the reaction and control the temperature. google.com

The reaction temperature is a crucial parameter. Phosgenation can be carried out over a broad temperature range, from 60°C to 200°C. google.com Higher temperatures can accelerate the reaction but may also promote the formation of unwanted byproducts, such as ureas and other secondary products. google.com The addition of catalysts, such as a hydrocarbyl isocyanate in combination with a tertiary amine, can allow the reaction to proceed at lower temperatures while maintaining a high rate of conversion. google.com Managing the removal of the hydrogen chloride (HCl) byproduct is also essential to drive the reaction to completion.

| Parameter | Typical Conditions / Reagents | Impact on Synthesis |

| Temperature | 60°C - 200°C | Affects reaction rate and byproduct formation. Higher temperatures increase rate but can decrease selectivity. |

| Solvent | Inert solvents (e.g., Toluene, Xylene, Chlorobenzene) | Provides a medium for the reaction and helps control temperature. |

| Catalyst | Hydrocarbyl isocyanate, Tertiary amines (e.g., Triethylamine) | Can lower the required reaction temperature and improve efficiency. google.comgoogle.com |

| Reactant Ratio | Excess phosgene | Often used to ensure complete conversion of the amine and minimize urea (B33335) byproduct formation. google.comgoogle.com |

Non-Phosgene Synthetic Routes

Due to the extreme toxicity of phosgene, significant research has focused on developing safer, "phosgene-free" synthetic pathways to isocyanates. nih.govionike.com These methods often involve rearrangement reactions or alternative carbonyl sources.

Carbonylation Approaches

Carbonylation reactions provide a phosgene-free alternative by using other C1 sources, such as carbon monoxide (CO) or dimethyl carbonate (DMC). nih.govionike.com These methods can be categorized as reductive or oxidative carbonylations.

Reductive Carbonylation : This approach typically starts with an aromatic nitro compound, such as 4-ethoxynitrobenzene. The nitro compound is reacted with carbon monoxide in the presence of a catalyst to directly form the isocyanate or a carbamate (B1207046) precursor. nih.govwindows.net Transition metal catalysts, particularly those based on palladium, rhodium, or ruthenium, are often employed. windows.netgoogle.com

Oxidative Carbonylation : This method uses the corresponding primary amine, 4-ethoxyaniline, which is reacted with CO and an oxidant. chinesechemsoc.org Palladium-based catalysts are also common in this approach. chinesechemsoc.org

Dimethyl Carbonate (DMC) Method : An amine can be reacted with DMC to form a carbamate intermediate, which is then thermally decomposed to yield the isocyanate. nih.govresearchgate.net This route is considered greener as it avoids highly toxic reagents.

| Method | Starting Material | Key Reagents | Catalyst Example |

| Reductive Carbonylation | 4-Ethoxynitrobenzene | Carbon Monoxide (CO) | Palladium (Pd), Rhodium (Rh) complexes windows.netgoogle.com |

| Oxidative Carbonylation | 4-Ethoxyaniline | Carbon Monoxide (CO), Oxidant (e.g., O₂) | Palladium (Pd) complexes chinesechemsoc.org |

| Dimethyl Carbonate (DMC) | 4-Ethoxyaniline | Dimethyl Carbonate (DMC) | Lewis acids, Metal oxides researchgate.net |

Curtius Rearrangement Derivatives in Isocyanate Synthesis

The Curtius rearrangement is a classical and versatile method for preparing isocyanates from carboxylic acids. wikipedia.orgnih.gov This thermal decomposition of an acyl azide (B81097) proceeds with the loss of nitrogen gas to form an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

To synthesize this compound, the process begins with 4-ethoxybenzoic acid. The carboxylic acid is first converted into an activated form, typically an acyl chloride, using a reagent like thionyl chloride (SOCl₂). masterorganicchemistry.comchemistrysteps.com The resulting 4-ethoxybenzoyl chloride is then reacted with an azide source, such as sodium azide (NaN₃), to form 4-ethoxybenzoyl azide. youtube.com Upon heating, this acyl azide undergoes rearrangement, losing a molecule of dinitrogen (N₂) to yield this compound. masterorganicchemistry.comchemistrysteps.comtestbook.com The reaction is driven by the formation of the highly stable nitrogen gas. chemistrysteps.com This method is particularly useful in laboratory settings as it often proceeds under mild conditions with high yields. nih.govresearchgate.net

| Step | Precursor | Reagent(s) | Intermediate/Product | Purpose |

| 1. Acyl Chloride Formation | 4-Ethoxybenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 4-Ethoxybenzoyl chloride | Activation of the carboxylic acid. chemistrysteps.comresearchgate.net |

| 2. Acyl Azide Formation | 4-Ethoxybenzoyl chloride | Sodium azide (NaN₃) | 4-Ethoxybenzoyl azide | Introduction of the azide group. youtube.comtestbook.com |

| 3. Rearrangement | 4-Ethoxybenzoyl azide | Heat (thermal decomposition) | This compound | Formation of the isocyanate via N₂ loss. wikipedia.orgmasterorganicchemistry.com |

Hofmann Rearrangement Pathways to Aryl Isocyanates

The Hofmann rearrangement provides another pathway to isocyanates, starting from a primary amide. numberanalytics.comwikipedia.org This reaction converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. numberanalytics.comnumberanalytics.comswun.edu.cn

For the synthesis of this compound, the starting material is 4-ethoxybenzamide. The reaction is traditionally carried out by treating the amide with bromine (Br₂) or chlorine in a strong aqueous base like sodium hydroxide (B78521) (NaOH). numberanalytics.comnumberanalytics.com The mechanism involves the initial formation of an N-bromoamide, which is then deprotonated by the base. wikipedia.org This is followed by a rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming the isocyanate intermediate. masterorganicchemistry.comyoutube.com If the isocyanate is the desired product, it can be trapped. wikipedia.org Otherwise, in the presence of water, it hydrolyzes to a carbamic acid, which then decarboxylates to form the corresponding amine (in this case, 4-ethoxyaniline). numberanalytics.comwikipedia.org

| Reagent Type | Specific Example | Role in Reaction |

| Starting Material | 4-Ethoxybenzamide | The precursor molecule. |

| Halogen | Bromine (Br₂) or Chlorine (Cl₂) | Forms an N-haloamide intermediate. numberanalytics.comnumberanalytics.com |

| Base | Sodium Hydroxide (NaOH) | Deprotonates the amide and N-haloamide. numberanalytics.comnumberanalytics.com |

| Alternative Reagents | N-Bromosuccinimide (NBS), Lead tetraacetate | Can be used in place of elemental halogens, often under milder conditions. wikipedia.org |

Green Chemistry Approaches to Aryl Isocyanate Production

The traditional route to producing isocyanates relies on phosgenation, a process involving the highly toxic gas phosgene. chemistryviews.orgwikipedia.org This has spurred significant research into developing safer, "phosgene-free" manufacturing processes for aryl isocyanates like this compound. These green chemistry approaches aim to minimize environmental hazards and enhance operational safety.

Key green strategies include:

Reductive Carbonylation of Nitroaromatics : This method synthesizes aryl isocyanates by reacting aromatic nitro compounds with carbon monoxide. wikipedia.orggoogle.com It is considered an environmentally favorable process. researchgate.net Palladium catalysts are often necessary to guide the reaction and prevent the formation of unwanted side products. wikipedia.org The direct carbonylation of a nitroarene to an isocyanate is a challenging process because the isocyanate product is highly reactive under the required reaction conditions. unimi.it

Thermal Decomposition of Carbamates : This is a prominent phosgene-free method where N-aryl carbamates are heated to produce the corresponding isocyanate and an alcohol. researchgate.netmdpi.com The decomposition can be performed in either the gas or liquid phase. mdpi.com Gas-phase thermolysis is typically conducted at temperatures around 400°C, while liquid-phase methods, often using high-boiling inert solvents, can proceed at lower temperatures. mdpi.com

Reaction with Carbon Dioxide : A metal-free approach uses carbon dioxide (CO2) as a C1 source instead of phosgene. chemistryviews.org In this method, arylamines react with CO2 to form carbamic acid intermediates, which are then dehydrated to yield the desired isocyanates. chemistryviews.org This process occurs under mild conditions and produces high yields. chemistryviews.org

Use of Diorganocarbonates : Organic isocyanates can be produced in high yields through a phosgene-free process where an organic formamide (B127407) reacts with a diorganocarbonate, followed by thermolysis of the resulting product. google.comgoogle.com

Rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements also produce isocyanates as intermediates and represent alternative synthetic pathways. wikipedia.org

Catalyst Systems in this compound Synthesis

Catalysts are integral to the efficiency and viability of modern synthetic routes for this compound, particularly in green chemistry processes.

For the reductive carbonylation of nitroaromatics , catalyst systems often feature:

Palladium Complexes : These are among the most studied catalysts for the carbonylation of nitroarenes. researchgate.net

Rhodium Catalysts : Rhodium oxide, particularly in its amorphous form, has been shown to produce isocyanates from organic nitro compounds in high yields when used with a nitrilic solvent promoter. google.com

Transition Metal Complexes : A variety of transition metals from groups 5 to 11, complexed with anionic N,O-chelate ligands, are effective for the reductive carbonylation of aromatic nitro compounds to form N-aryl carbamates and isocyanates. google.com

In the thermal decomposition of N-aryl carbamates , various catalysts are employed to lower the reaction temperature and improve selectivity:

Metal Oxides : Bismuth(III) oxide (Bi2O3) has been identified as a highly effective heterogeneous catalyst for the decomposition of methyl N-phenyl carbamate, achieving high conversion and yield. scite.ai Other metal oxides, including those of zinc, copper, and titanium, have also been investigated. google.com

Metal Compounds : A wide range of metals and their compounds, such as those of manganese, molybdenum, tungsten, vanadium, iron, cobalt, chromium, copper, and nickel, can catalyze the liquid-phase thermolysis of carbamates. researchgate.netgoogle.com

The table below summarizes findings for different catalytic systems in aryl isocyanate synthesis.

Table 1: Catalyst Performance in Aryl Isocyanate Synthesis

| Synthetic Route | Catalyst System | Substrate | Product Yield | Reaction Conditions | Source |

|---|---|---|---|---|---|

| Decomposition of Carbamate | Bi2O3 | Methyl N-phenyl carbamate | 78.5% | Boiling o-dichlorobenzene, 60 min | scite.ai |

| Reductive Carbonylation | Rhodium Oxide with Acetonitrile | Aromatic Nitro Compound | High | Elevated CO pressure | google.com |

| Carbamate Formation | Metal-free (DBU, TFAA, DMSO) | Arylamine + CO2 | High | Mild conditions | chemistryviews.org |

This table is interactive. Click on the headers to sort the data.

Purification and Isolation Techniques for Synthetic Intermediates

The synthesis of high-purity this compound necessitates the effective purification of its synthetic intermediates. The methods used depend on the specific synthetic route and the physical properties of the intermediate.

A primary intermediate in many phosgene-free routes is an N-aryl carbamate , such as methyl or ethyl N-(4-ethoxyphenyl)carbamate.

Crystallization : This is a standard technique for purifying solid carbamates. The crude intermediate is dissolved in a suitable hot solvent and allowed to cool, causing the purified carbamate to crystallize.

Chromatography : For analyzing reaction progress and purity, techniques like High-Performance Liquid Chromatography (HPLC) are used. For instance, a study on carbamate decomposition used an isocratic HPLC method with a water-acetonitrile eluent. researchgate.net

Another key intermediate is the corresponding amine , 4-ethoxyaniline, which is the precursor in many syntheses.

Distillation : The amine can be purified by distillation to separate it from non-volatile impurities.

Chromatography : Flash chromatography on silica (B1680970) gel is a common method for purifying amine precursors or related intermediates like azobenzenes, which can be formed during certain synthetic procedures. rsc.org

In the synthesis of isocyanates from formamides, the intermediate carbamate is thermolyzed. google.comgoogle.com The purification of the final isocyanate product often involves:

Distillation : Isocyanates are frequently purified by distillation, sometimes under reduced pressure, to separate them from catalysts and byproducts. rsc.org

The identity and purity of these isolated intermediates are rigorously confirmed using analytical methods such as Infrared (IR) spectroscopy, which shows a characteristic absorption band for the isocyanate group (NCO) around 2250-2270 cm⁻¹, and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com

Reaction Chemistry and Mechanistic Investigations of 4 Ethoxyphenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

Nucleophilic addition represents a fundamental reaction class for isocyanates. cymitquimica.com The electron-deficient carbon atom of the isocyanate moiety readily undergoes attack by nucleophiles, leading to the formation of a variety of important functional groups.

The reaction between an isocyanate and an amine or ammonia (B1221849) is a primary method for the synthesis of ureas and substituted ureas. rsc.orgcommonorganicchemistry.com The reaction of 4-ethoxyphenyl isocyanate with an amine proceeds through a nucleophilic addition mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. This process is generally efficient and does not typically require a catalyst. commonorganicchemistry.com

The versatility of this reaction allows for the synthesis of a diverse array of substituted ureas by selecting the appropriate amine starting material. For instance, the reaction of this compound with cyclooctylamine yields N-cyclooctyl-N'-(4-ethoxyphenyl)urea. evitachem.com The general scheme for this reaction is depicted below:

R-NH₂ + 4-EtO-C₆H₄-NCO → R-NH-C(O)NH-C₆H₄-O-Et

This methodology is widely employed in various fields, including medicinal chemistry, for the generation of complex molecules containing the urea (B33335) functional motif. rsc.org The reaction conditions are often mild, typically carried out in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com

Detailed research has explored the synthesis of various substituted ureas from different isocyanates and amines, highlighting the broad applicability of this reaction.

Table 1: Examples of Substituted Urea Synthesis

| Isocyanate | Amine | Product | Reference |

| Phenyl isocyanate | o-Toluidine | N-phenyl-N'-(o-tolyl)urea | sci-hub.se |

| Phenyl isocyanate | Aniline | N,N'-Diphenylurea (Carbanilide) | sci-hub.se |

| This compound | Cyclooctylamine | N-cyclooctyl-N'-(4-ethoxyphenyl)urea | evitachem.com |

| 4-Methoxyphenyl (B3050149) isocyanate | General Amine | N-(4-methoxyphenyl)urea derivatives | nih.gov |

| 4-Nitrophenyl isocyanate | General Amine | N-(4-nitrophenyl)urea derivatives | nih.gov |

| 4-Cyanophenyl isocyanate | General Amine | N-(4-cyanophenyl)urea derivatives | nih.gov |

Isocyanates react with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield a primary amine and carbon dioxide. masterorganicchemistry.comresearchgate.net This reaction is a significant consideration in the handling and storage of isocyanates, as exposure to moisture can lead to their degradation.

The reaction of this compound with an alcohol results in the formation of a carbamate (B1207046) ester, also known as a urethane (B1682113). sci-hub.segoogle.com This reaction is of immense industrial importance, forming the basis of polyurethane chemistry. researchgate.net The nucleophilic oxygen of the alcohol attacks the isocyanate carbon, leading to the carbamate product.

R-OH + 4-EtO-C₆H₄-NCO → R-O-C(O)NH-C₆H₄-O-Et

The synthesis of carbamates from isocyanates is a versatile method for creating these functional groups, which are present in numerous biologically active compounds and are used as protecting groups in organic synthesis. mit.edu The reaction can be catalyzed by bases, such as tertiary amines, to increase the reaction rate. poliuretanos.net

Research has demonstrated the synthesis of various carbamates through this route. For example, a mild, metal-free synthesis of unsymmetrical ureas and carbamates from amines and atmospheric carbon dioxide has been developed, which proceeds through an in-situ generated isocyanate intermediate that is then trapped by an alcohol. scholaris.caorganic-chemistry.org

Table 2: Formation of Carbamates from Isocyanates

| Isocyanate Precursor | Alcohol | Product | Key Feature | Reference |

| Arylamine + CO₂ | Various Alcohols | Unsymmetrical Carbamates | In-situ isocyanate generation | scholaris.caorganic-chemistry.org |

| Aryl Chlorides/Triflates + NaOCN | Various Alcohols | Aryl Carbamates | Palladium-catalyzed | mit.edu |

| This compound | General Alcohol | 4-Ethoxyphenyl Carbamate | Direct reaction | cymitquimica.com |

The reaction of isocyanates with nucleophiles containing active hydrogen atoms, such as alcohols and amines, is a cornerstone of isocyanate chemistry. sci-hub.se The reactivity of the isocyanate group is influenced by the electronic properties of the substituents on the aromatic ring.

The reaction with amines to form ureas is generally faster and more exothermic than the reaction with alcohols to form carbamates. poliuretanos.net The basicity and nucleophilicity of the amine play a crucial role in the reaction rate. sci-hub.se Steric hindrance, both on the isocyanate and the amine, can significantly affect the reaction kinetics. sci-hub.se

The reaction with alcohols is often catalyzed to proceed at a practical rate. poliuretanos.net The product of the reaction, a urethane, can also act as a catalyst, though it is generally a weaker catalyst than the corresponding urea product in the amine reaction. sci-hub.se

Hydroamination involves the addition of an N-H bond across an unsaturated bond. acs.org In the context of isocyanates, this refers to the insertion of the isocyanate into an N-H bond of an amine. This is a highly atom-economical method for the synthesis of ureas. acs.org

While the uncatalyzed reaction of isocyanates with amines is typically efficient, catalytic systems have been developed to further control and enhance the reaction. For example, an iron(II) complex has been shown to be an effective precatalyst for the hydroamination of isocyanates, allowing for the selective formation of ureas or biurets by modifying the reaction conditions. acs.org This catalytic approach can also facilitate the insertion of multiple isocyanate molecules into an N-H bond, leading to triuret (B1681585) and tetrauret (B3274340) derivatives. acs.org

Cycloaddition Chemistry Involving this compound

In addition to nucleophilic addition reactions, isocyanates can participate in cycloaddition reactions, where the C=N or C=O double bond of the isocyanate group reacts with other unsaturated systems to form cyclic compounds.

Isocyanates can undergo [2+2] cycloaddition reactions with various unsaturated partners, such as alkenes and ketenes, to form four-membered rings. The reaction of an isocyanate with an alkene can lead to the formation of a β-lactam, a structural motif present in many important antibiotics. Theoretical studies suggest that the [2+2] reaction between isocyanates and alkenes to form β-lactams proceeds through a concerted suprafacial mechanism. researchgate.net

The reaction of isocyanates with ketenes can yield β-propiolactones or oxazetidinones, depending on the reaction pathway. researchgate.net These reactions are valuable for constructing complex molecular architectures.

[2+3] Cycloadditions

The reactivity of isocyanates in cycloaddition reactions provides a versatile route to various heterocyclic compounds. In the context of [2+3] cycloadditions, isocyanates can react with three-atom components to form five-membered rings. While specific studies detailing the [2+3] cycloaddition of this compound are not extensively documented in the provided search results, the general reactivity of aryl isocyanates in such transformations is well-established. For instance, reactions between nitrones and isocyanates are a common method for synthesizing tetrahydro-oxa-2,4-diazole skeletons. sci-rad.com These reactions often proceed with high regioselectivity. sci-rad.com

Furthermore, Lewis acid mediation can facilitate [3+2] cycloadditions between donor-acceptor cyclopropanes and heterocumulenes, including isocyanates, to yield lactams. nih.gov Although these reactions can sometimes be low-yielding for isocyanates compared to other heterocumulenes, they still offer a viable pathway to these important nitrogen-containing heterocycles. nih.gov The electrophilicity of the isocyanate carbon, which is enhanced by the aromatic ring, is a key factor in these reactions. The ethoxy group at the para position of this compound, being an electron-donating group, would be expected to modulate this reactivity compared to unsubstituted or electron-withdrawing group-substituted aryl isocyanates. nih.gov

Trimerization and Isocyanurate Formation

The cyclotrimerization of isocyanates to form isocyanurates, which are 1,3,5-triazine-2,4,6-trione structures, is a significant industrial process used to enhance the properties of polyurethane materials. nih.gov This reaction can be catalyzed by a variety of catalysts, including tertiary amines, metal complexes, and carboxylate anions. sci-hub.seresearchgate.netgoogle.com

Aromatic isocyanates, such as this compound, readily undergo trimerization. sci-hub.se The reaction is often catalyzed by Lewis acidic metal complexes, such as those of aluminum, which have been shown to be highly selective for the formation of the cyclotrimer. researchgate.net For example, an aluminum catalyst has been reported to effectively trimerize various aryl isocyanates, including 4-methoxyphenyl isocyanate, which is structurally similar to this compound. researchgate.net

The mechanism of anionic trimerization, particularly with carboxylate catalysts like acetate, has been a subject of detailed investigation. nih.govresearchgate.net It is proposed that the carboxylate acts as a precatalyst, reacting with the isocyanate to form a more nucleophilic amide species that is the true active catalyst in the cycle. nih.gov This process involves the sequential addition of three isocyanate molecules before the final ring-closure to form the stable isocyanurate ring. nih.gov

Below is a table summarizing the catalytic data for the trimerization of various isocyanates, illustrating the conditions and outcomes of these reactions.

| Isocyanate | Catalyst | Temperature (°C) | Time (h) | Conversion/Yield | Ref |

| Phenyl isocyanate | [Al(Salpy)(OBn)] | 50 | 1 | Quantitative | researchgate.net |

| Phenyl isocyanate | [Al(Salpy)(OBn)] | 25 | 18 | Quantitative | researchgate.net |

| 4-Methoxyphenyl isocyanate | Catalyst 1 | 50 | 3.5 | Quantitative | researchgate.net |

| 4-Bromophenyl isocyanate | Catalyst 1 | - | - | 72% | researchgate.net |

| 4-Chlorophenyl isocyanate | Catalyst 1 | 50 | 0.5 | Quantitative | researchgate.net |

Multicomponent Reactions (MCRs) Incorporating this compound

Scope and Limitations in Complex Molecule Synthesis

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules due to their efficiency and atom economy. nih.govacs.org The incorporation of diverse building blocks allows for the rapid generation of molecular libraries.

While this compound itself is not a standard component in the most common isocyanide-based MCRs, the broader class of isocyanates can be utilized in other types of MCRs. The reactivity of an isocyanate is influenced by its electronic properties; electron-donating groups like the ethoxy group in this compound decrease the electrophilicity of the isocyanate carbon, making it less reactive compared to isocyanates with electron-withdrawing groups. nih.gov This can be a limitation in reactions requiring high electrophilicity.

However, this modulated reactivity can also be an advantage, allowing for greater selectivity in certain transformations. The ability to fine-tune the electronic nature of the aryl isocyanate provides a handle for controlling reaction outcomes in the synthesis of complex structures. For example, in a synthesis of the anticancer agent trabectedin, p-methoxyphenyl isocyanide (not isocyanate) was used in an Ugi reaction, highlighting the importance of the isocyanide functional group in this context. mdpi.com The synthesis of complex molecules often relies on the careful selection of reactants with appropriate reactivity to achieve the desired outcome. anu.edu.au

Transition Metal-Catalyzed Transformations

Rhenium-Catalyzed C-H Aminocarbonylation

Transition metal-catalyzed C-H activation and functionalization represent a highly efficient strategy for amide synthesis. Rhenium catalysts have been successfully employed for the C-H aminocarbonylation of azobenzenes with isocyanates, providing an atom-economical route to o-azobenzamides. nih.govrsc.orgresearchgate.net

In this reaction, the azo group acts as a directing group, facilitating the activation of an ortho C-H bond of the aromatic ring. The activated species then undergoes insertion of the isocyanate, followed by protonolysis to yield the amide product and regenerate the catalyst. The reaction demonstrates good functional group tolerance and can be enhanced by the addition of a co-catalyst such as sodium acetate. rsc.orgresearchgate.net

A study on this transformation investigated the scope of various isocyanates, including those with electron-donating and electron-withdrawing groups. researchgate.net While this compound was not specifically listed in the substrate scope tables of the provided abstract, the successful reaction of other para-substituted phenyl isocyanates suggests its potential applicability. researchgate.net The electronic nature of the substituent on the isocyanate can influence the reaction efficiency.

The general reaction scheme is depicted below, showing the coupling of an azobenzene (B91143) with an isocyanate.

General Scheme for Rhenium-Catalyzed C-H Aminocarbonylation

Below is a table summarizing the results for the rhenium-catalyzed aminocarbonylation of azobenzene with various isocyanates, demonstrating the scope of the reaction.

| Azobenzene (1) | Isocyanate (2) | Product | Yield (%) | Ref |

| 1a | 2a (p-Tolyl isocyanate) | 3aa | 81 | researchgate.net |

| 1a | 2b (p-Methoxyphenyl isocyanate) | 3ab | 77 | researchgate.net |

| 1a | 2c (4-Biphenyl isocyanate) | 3ac | 85 | researchgate.net |

| 1a | 2g (p-Fluorophenyl isocyanate) | 3ag | 78 | researchgate.net |

| 1a | 2h (p-Chlorophenyl isocyanate) | 3ah | 80 | researchgate.net |

| 1a | 2i (p-Bromophenyl isocyanate) | 3ai | 75 | researchgate.net |

Iron(II)-Catalyzed Hydroamination

The hydroamination of isocyanates, involving the addition of an N-H bond across the C=N bond of the isocyanate, is an atom-economical method for synthesizing urea derivatives. acs.org While this reaction can occur without a catalyst, it often requires harsh conditions such as high temperatures and long reaction times. worktribe.com The use of transition metal catalysts can facilitate this transformation under milder conditions. Research has demonstrated that iron(II) complexes are effective precatalysts for this process. worktribe.com

A notable example is the use of a two-coordinate Fe(II) m-terphenyl (B1677559) complex, (2,6-Mes₂C₆H₃)₂Fe (where Mes = 2,4,6-Me₃C₆H₂), as a precatalyst for the hydroamination of various isocyanates. acs.orgworktribe.com This system is effective for the reaction of both primary and secondary amines with isocyanates, leading to the formation of ureas and, in some cases, biuret (B89757) derivatives through a di-insertion reaction. acs.orgresearchgate.net Product selectivity between the mono-insertion product (urea) and the di-insertion product (biuret) can often be controlled by modifying the reaction conditions, such as the solvent. acs.orgworktribe.com For instance, changing the solvent from a non-polar one like benzene (B151609) to a more coordinating solvent like tetrahydrofuran (THF) can favor the exclusive formation of the mono-insertion urea product. acs.orgworktribe.com

Kinetic studies and mechanistic investigations suggest that the reaction does not proceed via deprotonation of the amine to form an iron amide intermediate. acs.org Instead, the mechanism likely involves the coordination of the isocyanate and the amine to the iron center, facilitating the nucleophilic attack of the amine on the isocyanate carbonyl carbon. The use of a more nucleophilic amine can lead to the insertion of multiple isocyanate units, yielding triuret and tetrauret derivatives. acs.org While specific studies on this compound are not detailed, its reactivity is expected to be analogous to other electron-rich aryl isocyanates, such as 4-methoxyphenyl isocyanate, in these iron-catalyzed systems. researchgate.netresearchgate.net

Table 1: Representative Iron(II)-Catalyzed Hydroamination of an Aryl Isocyanate This table illustrates a typical reaction based on findings for various aryl isocyanates.

| Amine Substrate | Isocyanate Substrate | Catalyst | Solvent | Product | Conversion (%) |

| Diphenylamine | Phenyl isocyanate | (2,6-Mes₂C₆H₃)₂Fe | C₆D₆ | 1,1,3,3-Tetraphenylurea | >95 |

| Diphenylamine | Phenyl isocyanate | (2,6-Mes₂C₆H₃)₂Fe | THF | 1,1,3,3-Tetraphenylurea | >95 |

| Aniline | Phenyl isocyanate | (2,6-Mes₂C₆H₃)₂Fe | C₆D₆ | 1,3-Diphenylbiuret | Major Product |

Data sourced from studies on iron-catalyzed hydroamination of isocyanates. acs.orgworktribe.com

Stereoselective Reactions and Chiral Derivatization Strategies

This compound is a valuable reagent in stereoselective synthesis, primarily utilized in two main strategies: as a derivatizing agent to resolve chiral molecules and as a building block in the stereoselective synthesis of chiral heterocyclic compounds. acs.orgresearchgate.netnih.gov

Chiral Derivatization for Enantiomeric Resolution:

One of the most common applications of chiral derivatization is the conversion of a mixture of enantiomers into a mixture of diastereomers. researchgate.net Diastereomers possess different physical properties and can be separated using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC) on a non-chiral stationary phase. researchgate.net

This compound can react with chiral nucleophiles, such as amines or alcohols, to form stable, diastereomeric urea or carbamate derivatives, respectively. The ethoxyphenyl group provides a chromophore, facilitating UV detection in HPLC. This indirect method is a powerful alternative to direct separation on more expensive chiral stationary phases (CSPs). researchgate.net The process involves reacting the racemic analyte (e.g., a chiral primary or secondary amine) with enantiomerically pure this compound (if available and the target is a chiral urea) or, more commonly, reacting a racemic amine with this compound to form a urea which is then analyzed using a chiral column. nih.gov Alternatively, the isocyanate is used to derivatize a chiral molecule to determine its enantiomeric purity. acs.org

Stereoselective Synthesis of Chiral Molecules:

This compound also serves as a key precursor in the synthesis of more complex chiral molecules, particularly nitrogen-containing heterocycles like imidazolidin-2-ones (cyclic ureas). nih.gov For example, N-allylureas, readily prepared in a single step from the reaction of an allylic amine with an isocyanate such as this compound, are precursors for palladium-catalyzed carboamination reactions. nih.gov This powerful transformation can form a C-C bond, a C-N bond, and up to two new stereocenters in a single step with good to excellent diastereoselectivity. nih.gov

Furthermore, organocatalytic methods have been developed for the enantioselective synthesis of chiral cyclic ureas from simple achiral starting materials. acs.org In these strategies, an allylic amine can react with an isocyanate in the presence of a chiral catalyst to undergo a capture-cyclization sequence, yielding enantioenriched 5- and 6-membered cyclic ureas. acs.org The electronic properties of the aryl isocyanate substituent, such as the electron-donating ethoxy group, can influence the reactivity and outcome of these transformations.

Table 2: Application of Isocyanates in Chiral Derivatization for HPLC Analysis

| Analyte Functional Group | Derivatizing Agent | Formed Derivative | Separation Principle |

| Primary/Secondary Amine | Isocyanate (e.g., this compound) | Urea | Formation of diastereomers (if a chiral isocyanate is used) or separation of enantiomeric ureas on a CSP. |

| Alcohol | Isocyanate (e.g., this compound) | Carbamate (Urethane) | Formation of diastereomers (if a chiral isocyanate is used) or separation of enantiomeric carbamates on a CSP. |

| Carboxylic Acid | (Requires activation first) then reaction with a chiral amine, followed by derivatization with isocyanate. | Amide/Urea | Complex derivatization to introduce a site for chiral recognition. |

This table summarizes the general strategies for using isocyanates as derivatizing agents for chiral analysis. researchgate.netnih.gov

Advanced Analytical Methodologies for 4 Ethoxyphenyl Isocyanate Characterization

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of 4-Ethoxyphenyl isocyanate and for separating it from starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isocyanates. Due to the high reactivity of the isocyanate functional group (-NCO), direct analysis can be challenging. Therefore, methods often involve a derivatization step where the isocyanate is reacted with a reagent to form a stable, UV-active, or fluorescent urea (B33335) derivative. google.comastm.org Reagents such as 1-(2-methoxyphenyl)piperazine (2-MP) or tryptamine are commonly employed for this purpose. rsc.orgtandfonline.com The resulting derivatives are then separated and quantified.

The separation is typically achieved using reversed-phase HPLC. A variety of detectors can be used in series to enhance selectivity and sensitivity. google.com

UV-Visible (UV-Vis) Detection: This is a common detection method where the derivatized isocyanate absorbs light in the ultraviolet-visible range. The response can be used for quantification against a known standard. researchgate.net

Fluorescence Detection (FLD): When a fluorescent derivatizing agent is used, such as 9-(N-methylaminomethyl)-anthracene (MAMA), FLD offers significantly higher sensitivity and selectivity compared to UV detection. rsc.orgnih.gov

Electrochemical Detection (ECD): ECD provides high sensitivity for derivatives that can be oxidized or reduced at an electrode surface. nih.gov Using UV and electrochemical detectors in series allows for the calculation of a response ratio, which can be used to confirm the identity of isocyanate-derived peaks. tandfonline.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of specificity, confirming the molecular weight of the derivative and providing structural information. astm.org

| Detector | Principle | Advantages | Considerations |

|---|---|---|---|

| UV-Visible (UV-Vis) | Measures the absorbance of UV-Vis light by the analyte. | Robust, widely available, suitable for quantification. | Requires a chromophore in the derivative; moderate sensitivity. rsc.org |

| Fluorescence (FLD) | Detects emission of light from fluorescent compounds after excitation. | High sensitivity and selectivity. rsc.org | Requires the use of a fluorescent derivatizing agent. |

| Electrochemical (ECD) | Measures the current resulting from oxidation/reduction of the analyte. | Very high sensitivity, good selectivity. nih.gov | Sensitive to mobile phase composition and flow rate; not all derivatives are electrochemically active. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Excellent selectivity and sensitivity, provides structural confirmation. astm.org | Higher instrument cost and complexity. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds. For isocyanates, analysis may involve derivatization to increase thermal stability and volatility. mdpi.com An alternative approach involves the hydrolysis of the isocyanate to its corresponding amine (4-ethoxyaniline), followed by derivatization and GC-MS analysis. mdpi.comresearchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component. mdpi.com This mass spectrum serves as a chemical fingerprint, allowing for definitive identification of this compound by comparing its spectrum to a reference library. The purity is determined by integrating the peak area of this compound relative to the total area of all detected peaks.

| Parameter | Typical Setting |

|---|---|

| Injector Temperature | 250 °C |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Oven Temperature Program | Initial temp 50-60°C, ramped to 300°C. mdpi.com |

| Carrier Gas | Helium |

| Ion Source Temperature | 230 °C. mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV. mdpi.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 50-600. mdpi.com |

Spectroscopic Elucidation Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound, confirming the presence of key functional groups, and determining its exact molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for molecular structure determination.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would show a triplet for the methyl protons (-CH₃), a quartet for the methylene protons (-OCH₂-), and two doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum of this compound would show distinct signals for the methyl and methylene carbons of the ethoxy group, four signals for the aromatic carbons (two protonated, two quaternary), and a signal for the highly deshielded isocyanate carbon. researchgate.netdtic.mil

| Atom | Technique | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|---|

| -CH₃ | ¹H NMR | ~1.4 | Triplet | 3H |

| -OCH₂- | ¹H NMR | ~4.0 | Quartet | 2H |

| Aromatic C-H (ortho to -NCO) | ¹H NMR | ~7.1-7.3 | Doublet | 2H |

| Aromatic C-H (ortho to -OEt) | ¹H NMR | ~6.8-7.0 | Doublet | 2H |

| -CH₃ | ¹³C NMR | ~15 | n/a | n/a |

| -OCH₂- | ¹³C NMR | ~63 | n/a | n/a |

| Aromatic C-H | ¹³C NMR | ~115, ~126 | n/a | n/a |

| Aromatic C-NCO | ¹³C NMR | ~125 | n/a | n/a |

| Aromatic C-O | ¹³C NMR | ~158 | n/a | n/a |

| -N=C=O | ¹³C NMR | ~124 | n/a | n/a |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group. spectroscopyonline.com This peak is a definitive indicator of the compound's identity. Other key absorptions include those for the C-H bonds of the aromatic ring and the alkyl chain, the C=C stretching of the aromatic ring, and the C-O stretching of the ether linkage. nist.gov

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3000-2850 | C-H Stretch | Alkyl (ethoxy group) |

| ~2270 | -N=C=O Asymmetric Stretch | Isocyanate |

| ~1600, ~1510 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule. In electron ionization (EI) mass spectrometry, this compound is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). chemguide.co.uk The mass-to-charge ratio of this ion provides the exact molecular weight of the compound, which is 163.17 g/mol . nist.gov

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure. For this compound, major fragmentation pathways include the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 134, followed by the loss of carbon monoxide (CO). Another significant fragmentation is the cleavage of the ether bond. miamioh.edu

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 163 | Molecular Ion [M]⁺• | [C₉H₉NO₂]⁺• |

| 135 | [M - C₂H₄]⁺• (from McLafferty rearrangement) | [C₇H₅NO₂]⁺• |

| 134 | [M - C₂H₅]⁺ | [C₇H₄NO₂]⁺ |

| 106 | [M - C₂H₅ - CO]⁺ | [C₆H₄NO]⁺ |

| 91 | [C₆H₅O]⁺ | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

X-ray Crystallography of Derivatives and Intermediates

While direct X-ray crystallographic data for this compound may be limited due to its reactivity, analysis of its stable derivatives and synthetic intermediates provides invaluable structural information. One such derivative, N-(4-Ethoxyphenyl)thiourea, has been synthesized and its crystal structure determined. This compound is an important intermediate in the synthesis of thiazolone derivatives.

In the crystalline structure of N-(4-Ethoxyphenyl)thiourea, the benzene ring is noted to be twisted out of the plane containing the thiourea group. The crystal packing is stabilized by a network of intermolecular N—H···S and N—H···O hydrogen bonds, which link the molecules into a three-dimensional array. The study of such derivatives offers insights into the molecular geometry and intermolecular interactions that can be extrapolated to understand the behavior of the parent isocyanate.

Quantitative Analysis and Derivatization Strategies for Trace Detection

The high reactivity of isocyanates like this compound makes their direct quantitative analysis challenging. Therefore, derivatization is a crucial step to convert the analyte into a more stable and easily detectable compound. This approach is central to the sensitive and selective determination of isocyanates at trace levels.

Several reagents have been developed for the derivatization of isocyanates, with 1-(2-methoxyphenyl)piperazine (MOPIP) and di-n-butylamine (DBA) being among the most widely used. These reagents react with the isocyanate group (-NCO) to form stable urea derivatives, which can then be analyzed using chromatographic techniques.

1-(2-methoxyphenyl)piperazine (MOPIP): This reagent reacts with isocyanates to form stable urea derivatives that are amenable to analysis by high-performance liquid chromatography (HPLC) with ultraviolet (UV) and electrochemical (EC) detection. The method is suitable for a wide range of mono- and diisocyanates, as well as their polymeric forms. nih.gov The choice of sampling method when using MOPIP depends on the physical state of the isocyanate; for aerosols, a combination of an impinger with a MOPIP solution and a MOPIP-impregnated filter is used, while for vapors, an impregnated filter alone is sufficient. nih.gov

Di-n-butylamine (DBA): DBA is another effective derivatizing agent for both monomeric and polymeric isocyanates. elot.gr The reaction with isocyanates is rapid, forming stable urea derivatives that can be analyzed by liquid chromatography (LC) with UV detection. elot.gr DBA is particularly well-suited for the analysis of complex mixtures of airborne isocyanates and has been demonstrated to be a robust reagent for workplace air monitoring. elot.gr The use of DBA in conjunction with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for the quantification of a wide array of isocyanates.

Analytical methods employing MOPIP and DBA for isocyanate determination have been rigorously validated and are characterized by low detection limits, making them suitable for trace-level analysis.

Methods using MOPIP have demonstrated qualitative and quantitative detection limits for isocyanates in the range of 0.001 µg to 0.004 µg per sample when using EC detection. elot.gr For a 15-liter air sample, this corresponds to air concentrations of 0.07 µg/m³ and 0.3 µg/m³, respectively. elot.gr A temperature-programmed packed capillary LC method for MOPIP derivatives reported concentration limits of detection as low as 43 to 210 pg/mL for various diisocyanates. nih.gov Validation of these methods has shown excellent linearity, with correlation coefficients typically ranging from 0.994 to 0.998. nih.gov

The DBA-based methods, particularly when coupled with LC-MS/MS, also exhibit excellent sensitivity. Instrumental limits of detection for various isocyanate-DBA derivatives have been reported to be in the range of 1 to 5 pg on-column. researchgate.net The limit of quantification (LOQ) for these methods is typically between 5 and 10 ng/mL. researchgate.net Validation studies have confirmed the linearity of these methods, with correlation coefficients greater than 0.995. nih.gov The within-batch relative standard deviation (RSD) for repeatability is generally less than 13%. nih.gov

Method Validation Parameters for Isocyanate Analysis

| Derivatizing Reagent | Analytical Technique | Analyte | Detection Limit | Linearity (Correlation Coefficient) | Precision (RSD) | Reference |

|---|---|---|---|---|---|---|

| MOPIP | LC-EC | Isocyanates | 0.07 µg/m³ (Qualitative) | - | - | elot.gr |

| MOPIP | LC-EC | Isocyanates | 0.3 µg/m³ (Quantitative) | - | - | elot.gr |

| MOPIP | Capillary LC | TDI, HDI, MDI | 43-210 pg/mL | 0.994 - 0.998 | 1.1 - 2.3% | nih.gov |

| DBA | LC-MS/MS | Various Isocyanates | 1-5 pg (Instrumental) | >0.995 | <13% (Within-batch) | researchgate.netnih.gov |

| DBA | LC-UV | TDI, MDI | 0.5-0.8 µg/m³ (for a 15 L air sample) | - | 1.1 - 5.0% | elot.gr |

Sampling Methods for Airborne Isocyanates in Controlled Environments

The accurate determination of airborne isocyanates, including this compound, in controlled environments relies on efficient and reliable sampling methods that can capture both vapor and particulate phases.

Impinger-Based Sampling: A common method involves drawing a known volume of air through an impinger containing a solution of the derivatizing reagent, such as DBA in toluene. nih.gov This is often followed by a filter to capture any aerosols that may pass through the impinger. This technique is effective for collecting a wide range of isocyanates.

Solid-Phase Extraction (SPE) and Dry Samplers: More recently, solvent-free sampling methods have been developed to simplify the sampling process. The ASSET™ EZ4-NCO sampler is a commercially available dry sampler that utilizes filters impregnated with DBA and acetic acid. dtic.mil This sampler is designed with a denuder to collect vapor-phase isocyanates and a filter to capture particulate-phase isocyanates. bohrium.com The acetic acid forms an ion-pair with DBA, reducing its volatility and ensuring efficient derivatization on the sampling media. bohrium.com These dry samplers are convenient, robust, and eliminate the need for handling solvents in the field. bohrium.com The collected samples are stable and can be stored before extraction and analysis.

Sampling Methods for Airborne Isocyanates

| Sampling Method | Principle | Derivatizing Reagent | Phases Sampled | Advantages | Reference |

|---|---|---|---|---|---|

| Impinger with Backup Filter | Air is bubbled through a reagent solution, followed by a filter. | DBA in Toluene | Vapor and Aerosol | Well-established method. | nih.gov |

| ASSET™ EZ4-NCO Dry Sampler | Air is drawn through a denuder and filter impregnated with reagent. | DBA and Acetic Acid | Vapor and Aerosol | Solvent-free, convenient, robust, stable samples. | dtic.milbohrium.com |

Applications of 4 Ethoxyphenyl Isocyanate in Advanced Materials and Polymer Science

Polyurethane Chemistry and Materials Science

The isocyanate group (-NCO) is the cornerstone of polyurethane chemistry, reacting readily with compounds containing active hydrogen atoms, most notably hydroxyl groups (-OH), to form urethane (B1682113) linkages. 4-Ethoxyphenyl isocyanate, as a monofunctional isocyanate, plays specific roles in controlling polymer architecture and modifying material properties.

Synthesis of Isocyanate-Terminated Prepolymers

Isocyanate-terminated prepolymers are foundational intermediates in the production of many polyurethane products. researchgate.net They are typically synthesized by reacting a stoichiometric excess of a diisocyanate with a polyol. This process results in oligomeric chains capped with reactive isocyanate groups at both ends.

As a monofunctional reagent, this compound does not form polymer chains itself. Instead, it is employed as a chain-terminating or end-capping agent to control the molecular weight of polymers. In a reaction with a polyol, it can be used to cap one or more of the hydroxyl groups, preventing further chain extension at that site. Alternatively, it can be introduced during prepolymer synthesis to react with a portion of the polyol's hydroxyl groups, thereby regulating the final molecular weight and viscosity of the prepolymer. google.com The reaction of this compound with a diol, for instance, would yield a molecule with a urethane linkage, effectively capping the diol on one end.

Role in Cross-Linking and Polymer Network Formation

Cross-linking is a critical process that transforms linear or branched polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and chemical resistance. paint.org This network formation relies on the use of multifunctional reactants.

Being monofunctional, this compound cannot act as a cross-linking agent on its own. However, it can be incorporated into a polymer network. If reacted with a multifunctional polyol or polyamine, the 4-ethoxyphenyl group becomes a pendant group attached to the polymer backbone. The formation of the polymer network itself is driven by multifunctional isocyanates and polyols, but the inclusion of this compound can modify the network's properties, such as its hydrophobicity, flexibility, and interaction with other materials. The fundamental reaction involves the isocyanate group forming a covalent urethane bond with a hydroxyl group within the polymerizing system. duluxprotectivecoatings.com.au

Incorporation into Foams, Coatings, Adhesives, and Sealants

Polyurethanes are exceptionally versatile and are used to create a wide array of materials, including foams, coatings, adhesives, and sealants. google.com The properties of these materials are dictated by the specific isocyanates, polyols, and additives used in their formulation.

Foams: Polyurethane foams are produced through the reaction of isocyanates with polyols and a blowing agent. mdpi.com A common blowing agent is water, which reacts with isocyanate groups to produce an unstable carbamic acid that decomposes into an amine and carbon dioxide gas. core.ac.uk The CO2 gas acts as the blowing agent, creating the cellular structure of the foam. mdpi.com this compound can be used as a reactive additive in foam formulations to modify the reaction kinetics or the final properties of the foam.

Coatings, Adhesives, and Sealants: In these applications, the formation of strong, durable, and weather-resistant urethane linkages is paramount. google.com Isocyanates react with polyols to form cross-linked networks that provide excellent adhesion, toughness, and flexibility. This compound can be incorporated to control the reactivity of the system or to modify surface properties of the final coating or adhesive, such as gloss or water repellency.

Blocked Isocyanate Systems in Polymer Synthesis

One of the challenges in working with isocyanates is their high reactivity, particularly with moisture. stortgroup.com To address this, blocked isocyanates are used. These are compounds where the isocyanate group is temporarily reacted with a "blocking agent" to form a thermally labile bond. researchgate.net This renders the isocyanate inactive at ambient temperatures, allowing for the formulation of stable, one-component (1K) systems that can be stored for extended periods. researchgate.net

When heated to a specific "deblocking" temperature, the blocking agent is released, regenerating the free isocyanate group which can then react with a polyol or other active hydrogen compound to cure the system. stortgroup.com this compound can be converted into a blocked isocyanate by reacting it with various blocking agents. The choice of blocking agent determines the deblocking temperature and, consequently, the curing conditions for the final application, which is crucial for heat-sensitive substrates or specific industrial processes. researchgate.net

Table 1: Common Blocking Agents and Their Typical Deblocking Temperatures

| Blocking Agent | Typical Deblocking Temperature (°C) |

|---|---|

| Diethyl Malonate | 110 - 120 |

| 3,5-Dimethylpyrazole | 110 - 120 |

| Methyl Ethyl Ketoxime (MEKO) | 130 - 140 |

| Phenol | 150 - 160 |

Note: Deblocking temperatures can vary depending on the specific isocyanate structure, catalyst used, and analytical method for determination. stortgroup.com

Functional Polymer Design and Synthesis

Functional polymers are designed to have specific chemical groups that impart desired properties or allow for further chemical modification. The reactivity of the isocyanate group makes it an excellent tool for introducing specific functionalities onto polymer chains.

Synthesis of Amide-Terminated Stereoregular Polyacetylenes

Polyacetylenes are polymers with a conjugated backbone of alternating double and single carbon-carbon bonds, which can give them interesting electronic and optical properties. The synthesis of functionalized, stereoregular versions of these polymers is an area of active research.

While direct literature on the use of this compound for this specific purpose is scarce, the synthesis can be achieved through fundamental organic reactions. The isocyanate group (-NCO) reacts efficiently with primary or secondary amines (-NH2 or -NHR) to form a highly stable urea (B33335) linkage (-NH-CO-NH-). This reaction is a key method for forming amide-like bonds in polymer chemistry.

To synthesize an amide-terminated (specifically, a urea-terminated) stereoregular polyacetylene, one would first prepare a polyacetylene chain with a terminal primary amine group. The subsequent reaction of this amine-terminated polymer with this compound would result in the desired end-functionalized polymer. This end-capping reaction introduces the 4-ethoxyphenyl group at the terminus of the polyacetylene chain, which can be used to modify the polymer's solubility, thermal stability, or self-assembly characteristics.

Surface Functionalization of Materials

The high reactivity of the isocyanate group (-NCO) makes this compound a prime candidate for the surface functionalization of a wide range of materials. This process involves covalently bonding the molecule to a material's surface to alter its physicochemical properties, such as hydrophobicity, compatibility with other materials, and chemical reactivity. mdpi.com

The isocyanate group readily reacts with nucleophilic functional groups, particularly those containing active hydrogen atoms, such as hydroxyl (-OH), amine (-NH2), and carboxyl (-COOH) groups. utexas.edu Many materials, including metal oxides, silica (B1680970), cellulose, and advanced carbons like graphene oxide, possess these functional groups on their surfaces. utexas.eduresearchgate.net By treating these materials with this compound, the ethoxyphenyl moiety is anchored to the surface via stable urethane (from hydroxyls), urea (from amines), or amide (from carboxyls) linkages. utexas.edu

A notable application of this principle is in the modification of graphene oxide (GO). utexas.edu GO is rich in hydroxyl and carboxyl groups, which can be functionalized by reacting with isocyanates. researchgate.net This treatment can reduce the hydrophilicity of GO, allowing it to be exfoliated and stably dispersed in organic solvents, which is crucial for its incorporation into polymer composites. utexas.edu The covalent attachment of the 4-ethoxyphenyl group can enhance the interfacial adhesion between the filler (graphene) and a polymer matrix, leading to improved mechanical and thermal properties of the composite material. researchgate.net

This surface modification strategy is highly versatile and can be applied to various substrates to achieve desired surface properties. The introduction of the ethoxyphenyl group can increase surface hydrophobicity, improve dispersion in non-polar media, and enhance compatibility with aromatic polymer systems.

| Material Substrate | Reactive Surface Group | Resulting Linkage with Isocyanate | Potential Property Change |

|---|---|---|---|

| Silica, Glass, Metal Oxides | Hydroxyl (-OH) | Carbamate (B1207046) (Urethane) | Increased hydrophobicity, improved polymer matrix compatibility |

| Graphene Oxide, Oxidized Carbon Nanotubes | Hydroxyl (-OH), Carboxyl (-COOH) | Carbamate (Urethane), Amide | Improved dispersion in organic solvents, enhanced interfacial adhesion |

| Cellulose, Starch | Hydroxyl (-OH) | Carbamate (Urethane) | Reduced moisture sensitivity, enhanced compatibility with plasticizers |

| Amine-Functionalized Polymers/Surfaces | Amine (-NH2) | Urea | Altered surface energy, attachment of specific functionalities |

Tailoring Polymer Properties through Isocyanate Reactivity

The reactivity of this compound is a powerful tool for precisely engineering the properties of polymers. It can be employed as a monofunctional reagent to cap polymer chain ends or to modify the side chains of functional polymers, thereby influencing the final material's characteristics, including thermal stability, solubility, and mechanical performance. usm.edu

In polymer synthesis, controlling the nature of the end-groups is crucial. By introducing this compound at the end of a polymerization reaction, it can react with living chain ends (e.g., hydroxyl-terminated polyols) to introduce a bulky, aromatic ethoxyphenyl cap. This can influence the polymer's morphology, block co-polymer formation, and intermolecular interactions.

Furthermore, post-polymerization modification allows for the alteration of a pre-existing polymer's properties. Polymers synthesized with reactive side chains (containing hydroxyl or amine groups) can be treated with this compound. This grafting process introduces the ethoxyphenyl group along the polymer backbone, which can significantly alter the material's properties. For example, incorporating aromatic groups can increase the glass transition temperature (Tg) and enhance the thermal stability of the polymer.

The structure of the isocyanate plays a critical role in determining the final properties of polyurethane materials. mdpi.commostwiedzy.pl Aromatic isocyanates, like this compound, generally lead to polymers with higher rigidity, thermal stability, and mechanical strength compared to those made with aliphatic isocyanates, due to the stiffness of the benzene (B151609) ring and potential for pi-pi stacking interactions. mdpi.com The ethoxy group, in turn, can influence solubility and modify the polarity of the resulting polymer. By strategically using this compound, material scientists can fine-tune polymer properties to meet the demands of specific applications. researchgate.net

| Isocyanate Structural Feature | Example | Influence on Polymer Properties |

|---|---|---|

| Aromatic Ring | MDI, TDI, this compound | Increases rigidity, thermal stability, and tensile strength. mdpi.com |

| Aliphatic Chain/Ring | HDI, IPDI, HMDI | Increases flexibility, elasticity, and often improves UV stability. mdpi.com |

| Symmetry | MDI, HDI | Facilitates ordered packing of hard segments and hydrogen bonding, enhancing mechanical properties. mdpi.com |

| Asymmetry/Bulky Group | IPDI, this compound | Can disrupt chain packing, potentially lowering crystallinity but influencing phase separation. mdpi.com |

Role in the Development of Bio-Based Polymers and Materials

The development of sustainable polymers from renewable resources is a primary goal in modern materials science, driven by the need to reduce reliance on petrochemical feedstocks. mdpi.comrsc.orgmdpi.com While most conventional isocyanates, including this compound, are derived from petroleum, the principles of its chemistry are relevant to the burgeoning field of bio-based polymers. rsc.orgresearchgate.net

A significant area of research focuses on synthesizing isocyanates from bio-based precursors. researchgate.netforeverest.net Raw materials such as vegetable oils, fatty acids, lignin (B12514952), and terpenes are being explored as starting points for producing "greener" isocyanates. foreverest.netresearchgate.netnih.gov For instance, fatty acids can be converted into long-chain aliphatic diisocyanates, and compounds derived from lignin or other natural phenols could potentially serve as precursors for aromatic isocyanates. researchgate.netwhatpackaging.co.in In this context, a hypothetical bio-based route to this compound could start from bio-phenol, a compound derivable from lignin, followed by established chemical transformations.

Another sustainable approach involves creating non-isocyanate polyurethanes (NIPUs), which bypass the use of traditional isocyanates altogether. mdpi.com These materials are often synthesized through the reaction of cyclic carbonates with amines, a pathway that can utilize CO2 as a C1 feedstock and bio-derived amines, further enhancing the sustainability profile of the resulting polymers. nih.gov

| Component | Conventional Source (Petroleum-Based) | Potential Bio-Based Source |

|---|---|---|

| Aromatic Isocyanates (e.g., MDI, TDI) | Benzene, Toluene | Lignin, Bio-Phenols whatpackaging.co.in |

| Aliphatic Isocyanates (e.g., HDI) | Cyclohexane | Fatty Acids, Plant Oils researchgate.net |

| Polyols | Propylene Oxide, Ethylene Oxide | Soybean Oil, Castor Oil, Rapeseed Oil, Sugars rsc.org |

| Chain Extenders (e.g., 1,4-Butanediol) | Butane | Fermentation of Sugars mostwiedzy.pl |

Environmental Fate and Chemical Degradation Studies of 4 Ethoxyphenyl Isocyanate

Thermal Degradation Pathways and By-product Characterization

The thermal decomposition of aromatic isocyanates like 4-Ethoxyphenyl isocyanate is a complex process that can proceed through several pathways, influenced by temperature, atmosphere, and the presence of catalysts. While specific studies on this compound are not prevalent, the degradation behavior of analogous compounds such as phenyl isocyanate and diisocyanates provides significant insights.

At elevated temperatures, the primary degradation pathway for isocyanates involves the cleavage of chemical bonds. For polyurethanes derived from aromatic isocyanates, decomposition often begins with the dissociation of the urethane (B1682113) linkage to regenerate the original isocyanate and alcohol. mdpi.com Further heating can lead to the degradation of the isocyanate group itself. For instance, the thermal degradation of foams based on diphenylmethane diisocyanate (MDI) has been shown to release phenyl isocyanate and methyl isocyanate. nih.gov

Key thermal degradation reactions for aromatic isocyanates include:

Dimerization and Trimerization: Isocyanates can react with themselves to form dimers (uretdiones) or trimers (isocyanurates). Isocyanurate rings, in particular, exhibit significant thermal stability but can decompose at temperatures above 400°C, regenerating free isocyanate groups. researchgate.net

Carbodiimide Formation: In the presence of specific catalysts or at high enough temperatures (typically above 320°C), isocyanates can eliminate carbon dioxide to form carbodiimides. researchgate.net These can further react to form higher molecular weight oligomers.

Reaction with By-products: The isocyanate group is highly reactive and can react with other degradation by-products, such as amines formed from the hydrolysis of other isocyanate molecules, leading to the formation of ureas and biurets. mdpi.com

Studies on the thermal cracking of 1,3-diphenyl urea (B33335), a compound structurally related to isocyanate reaction products, show decomposition into phenyl isocyanate and aniline at temperatures between 350-450°C with high selectivity. mdpi.com This suggests that urea structures formed from this compound could also revert to the parent isocyanate and 4-ethoxyaniline under thermal stress. The decomposition of MDI, when heated to temperatures between 50°C and 180°C, has been shown to produce a mixture of compounds including the original MDI, methylene diphenyl amino-isocyanate, and methylene diphenyl diamine, as well as their polymerized forms. nih.gov

Table 1: Thermal Decomposition Characteristics of Related Aromatic Isocyanate Structures

| Compound/Structure | Temperature Range (°C) | Primary Products/Observations |

|---|---|---|

| 1,3-Diphenyl Urea | 350 - 450 °C | Phenyl isocyanate, Aniline mdpi.com |

| Isocyanurates | > 400 °C | Regeneration of free isocyanate groups researchgate.net |